2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-7-9(16)3-4-11(10)17/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVWZXEZINYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. 2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent .
Case Study: Antimicrobial Efficacy
A study conducted by researchers explored the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Agricultural Applications
The compound is also being investigated for its use in agriculture:
- Pesticide Development : The chlorinated benzothiazole derivatives have been recognized for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly pest control agents .
| Compound | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 10 |
| Other Benzothiazole Derivative | Anticancer | 5 |
Material Science
In the realm of material science, this compound is being explored for:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes and proteins. For instance, in antibacterial applications, the compound inhibits enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The benzothiazole ring interacts with the active site of these enzymes, leading to the disruption of their normal function .
Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
Key Observations :
- Substitution patterns (e.g., 2,5-dichloro vs. 2,4-dichloro in ) influence electronic properties and steric hindrance, which may alter binding affinities.
- Benzodithiazine derivatives (e.g., ) incorporate sulfonyl groups, increasing polarity and hydrogen-bonding capacity compared to the target compound.
Physicochemical Properties
Predicted and Experimental Data
Key Observations :
Pharmacological Potential
- Target Compound : Benzothiazoles are linked to diverse bioactivities, including kinase inhibition and antimicrobial effects. The methyl and chloro substituents may enhance target selectivity .
- Thiazole Analogs: 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide derivatives exhibit anti-inflammatory and analgesic properties, as noted in thiazole-based drug candidates .
Functional Group Impact
- Benzothiazole vs. Thiazole : The larger aromatic system in benzothiazoles may improve binding to hydrophobic pockets in enzymes or receptors compared to thiazoles.
Biological Activity
2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features a benzothiazole moiety, which is known for conferring various biological properties to compounds. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.
The molecular formula of this compound is CHClNS, with a molecular weight of approximately 292.18 g/mol. The presence of chlorine atoms and the benzothiazole structure contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival:
- Inhibition of Tyrosine Kinases : Compounds in the benzothiazole class have been shown to interact with receptor tyrosine kinases (RTKs), such as EGFR and C-Met, which are crucial in cancer progression .
- Modulation of Inflammatory Pathways : Studies have highlighted the role of benzothiazole derivatives in reducing inflammatory cytokines like IL-6 and TNF-α, suggesting potential anti-inflammatory properties .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiazole derivatives. For instance:
- Cell Proliferation Assays : The MTT assay has been employed to assess the effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results indicated significant inhibition of cell proliferation at various concentrations .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | 1.5 | Apoptosis induction |
| This compound | A549 | 2.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies have further validated the anticancer effects:
- Tumor Growth Inhibition : Animal models treated with benzothiazole derivatives showed reduced tumor sizes compared to control groups, indicating effective therapeutic potential .
Case Studies
- Study on Benzothiazole Derivatives : A recent study synthesized a range of benzothiazole derivatives and evaluated their effects on cancer cell lines. Among these, a compound structurally related to this compound exhibited significant cytotoxicity against multiple cancer types while demonstrating low cytotoxicity towards normal cells .
- Inflammatory Response Modulation : Another study investigated the effects of similar compounds on RAW264.7 macrophages, revealing that treatment significantly decreased the expression levels of IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-amino-6-methyl-1,3-benzothiazole with 2,5-dichlorobenzoyl chloride. Key steps include:
- Solvent selection : Pyridine is often used as both solvent and acid scavenger due to its ability to stabilize intermediates (e.g., acylation reactions) .
- Temperature control : Reactions are conducted at room temperature to avoid side-product formation, followed by overnight stirring for completion .
- Purification : Column chromatography (e.g., silica gel) or recrystallization (methanol/water mixtures) ensures purity. TLC with UV detection monitors reaction progress .
Q. Q2. How can spectroscopic methods confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify aromatic protons (6.8–8.2 ppm) and carbonyl groups (~165 ppm). The 6-methyl group on the benzothiazole appears as a singlet (~2.5 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm) and N-H (amide II band, ~1550 cm) confirm the benzamide core .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolyzed by-products .
Q. Q3. What biological screening assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with targets like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods (e.g., NADH oxidation rate) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. IC values are calculated via dose-response curves .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks (e.g., N-H···N interactions between amide and benzothiazole groups) .
- Validation tools : Check for R-factor convergence (<0.05) and ADDSYM/PLATON to detect missed symmetry or twinning .
Q. Q5. How do substituent modifications (e.g., chloro vs. methoxy groups) influence biological activity, and how can SAR studies be designed?
Methodological Answer:
- Comparative synthesis : Prepare analogs with substituents at positions 2,5 (benzamide) and 6 (benzothiazole). For example, replace Cl with OCH or F to assess electronic effects .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare with experimental IC values to validate models .
Q. Q6. How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., cell density, serum concentration) across labs.
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics or transcriptomics to identify off-target effects .
Contradiction Analysis Example
Scenario : Study A reports IC = 10 µM against PFOR, while Study B finds no activity.
Resolution Steps :
Verify compound integrity via LC-MS to rule out degradation.
Re-test PFOR activity under Study A’s conditions (anaerobic chamber, pH 6.5).
Use isothermal titration calorimetry (ITC) to measure direct binding, bypassing enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
